molecular formula C11H15NO2 B13163500 Methyl 3-amino-3-(4-methylphenyl)propanoate CAS No. 198959-38-5

Methyl 3-amino-3-(4-methylphenyl)propanoate

Cat. No.: B13163500
CAS No.: 198959-38-5
M. Wt: 193.24 g/mol
InChI Key: PNLNOOURNGVKGL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and contains an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(4-methylphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with nitromethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced to 4-methylphenethylamine, which is subsequently reacted with methyl acrylate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts and controlled reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(4-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate
  • Methyl 3-amino-3-(4-nitrophenyl)propanoate

Uniqueness

Methyl 3-amino-3-(4-methylphenyl)propanoate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

methyl 3-amino-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLNOOURNGVKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273643
Record name Methyl β-amino-4-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198959-38-5
Record name Methyl β-amino-4-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198959-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-amino-4-methylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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